IWP-2-V2

Wnt Signaling PORCN Inhibition Structure-Activity Relationship

IWP-2-V2 (CAS 877618-79-6) is a structural analogue of the porcupine (PORCN) inhibitor IWP-2, retaining the benzothiazole group of the parent compound. It is primarily utilized as a tool compound in research to investigate the structural determinants of Wnt/β-catenin pathway inhibition.

Molecular Formula C23H20N4O2S3
Molecular Weight 480.6 g/mol
Cat. No. B15544893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWP-2-V2
Molecular FormulaC23H20N4O2S3
Molecular Weight480.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28)
InChIKeyVBUSMYOJWTVVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IWP-2-V2: Properties, CAS 877618-79-6, and Comparator Analysis for Wnt Pathway Inhibition Research


IWP-2-V2 (CAS 877618-79-6) is a structural analogue of the porcupine (PORCN) inhibitor IWP-2, retaining the benzothiazole group of the parent compound [1]. It is primarily utilized as a tool compound in research to investigate the structural determinants of Wnt/β-catenin pathway inhibition [1]. Multiple vendors note it as a less potent derivative of IWP-2, which has an established IC50 of 27 nM in Wnt production assays [2].

Why Substituting IWP-2-V2 with Other Wnt Inhibitors Requires Caution in Experimental Design


IWP-2-V2 cannot be interchanged with its parent compound, IWP-2, or other PORCN inhibitors without careful consideration. As a deliberately less potent derivative of IWP-2 , it fails to produce equivalent Wnt pathway suppression, making it unsuitable for experiments requiring the full inhibitory effect of the parent compound. Its primary purpose is as a negative control or a tool to probe the essential structural features for PORCN inhibition, particularly the role of the benzothiazole group . Generic substitution could therefore compromise experimental outcomes in studies of Wnt-driven processes like stem cell differentiation or cancer biology.

Quantitative Evidence Guide for IWP-2-V2: Comparator Data and Performance Metrics


IWP-2-V2 Demonstrates Reduced Potency Relative to the Parent Compound IWP-2

IWP-2-V2 is characterized as a less potent derivative of IWP-2, which has a reported IC50 of 27 nM in Wnt production inhibition assays [1][2]. Multiple vendors describe IWP-2-V2 as retaining the benzothiazole group of IWP-2 but with diminished activity [1][3].

Wnt Signaling PORCN Inhibition Structure-Activity Relationship

Role of the Benzothiazole Moiety in Porcupine Inhibition: SAR Evidence from IWP-2-V2

IWP-2-V2 retains the benzothiazole group from the parent IWP-2 structure [1]. A structure-activity relationship (SAR) study utilizing IWP-2-V2 (referred to as IWP-2-v2) alongside other analogues identified the benzothiazole group as a critical determinant for PORCN inhibition [2].

Porcupine Wnt Secretion Medicinal Chemistry

IWP-2-V2 Solubility Profile for In Vitro Applications

The solubility profile of IWP-2-V2 is reported as ≤2 mg/mL in DMSO and 5 mg/mL in dimethyl formamide .

Compound Handling Solubility In Vitro Assay

Optimized Research and Industrial Scenarios for IWP-2-V2 in Wnt Pathway Studies


Investigating Structural Requirements for PORCN Inhibition

IWP-2-V2 is ideally suited as a tool compound in structure-activity relationship (SAR) studies to identify the pharmacophore responsible for PORCN inhibition, particularly the role of the benzothiazole group . It serves as a comparator to IWP-2 to dissect which structural modifications lead to a loss of potency [1].

Validation of Wnt Pathway Dependency in Cellular Assays

Due to its reduced potency compared to IWP-2 [1], IWP-2-V2 can serve as a negative control in cellular assays to validate the specificity of observed effects. A differential response between IWP-2 and IWP-2-V2 can confirm that an outcome is specifically due to potent Wnt pathway inhibition rather than off-target effects of the chemical scaffold.

Exploring Off-Target Effects in Wnt Signaling Research

While IWP-2 inhibits PORCN, it also shows activity against CK1δ (IC50 = 40 nM) . IWP-2-V2, with its altered potency profile, can be used in parallel studies to help deconvolute phenotypes arising from PORCN inhibition versus potential CK1δ inhibition, aiding in the interpretation of complex biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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